molecular formula C7H8Cl2FNO B1288101 O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride CAS No. 317821-68-4

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B1288101
CAS No.: 317821-68-4
M. Wt: 212.05 g/mol
InChI Key: RESSCEGDJBQHMY-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted benzyl derivatives containing heteroatoms. The primary International Union of Pure and Applied Chemistry name is O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine hydrochloride, which precisely describes the substitution pattern on the benzene ring and the nature of the functional group attachment. Alternative accepted nomenclature includes 1-[(Aminooxy)methyl]-2-chloro-4-fluorobenzene hydrochloride, which emphasizes the aminooxy linkage from a different structural perspective.

The structural representation reveals a benzene ring bearing chlorine at the 2-position and fluorine at the 4-position, with a methylene bridge connecting to an oxyamino group. The Simplified Molecular Input Line Entry System representation "NOCC1=CC=C(F)C=C1Cl.[H]Cl" accurately captures the connectivity, showing the hydroxylamine nitrogen bonded through oxygen to the benzyl carbon. An alternative canonical Simplified Molecular Input Line Entry System notation "NOCc1ccc(cc1Cl)F.Cl" provides equivalent structural information with different atom ordering.

The three-dimensional structure exhibits specific geometric constraints due to the aromatic ring planarity and the tetrahedral geometry around the methylene carbon. The International Chemical Identifier string "InChI=1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H" provides a complete computational representation including the hydrogen chloride component. The corresponding International Chemical Identifier Key "RESSCEGDJBQHMY-UHFFFAOYSA-N" serves as a unique identifier for database searches and chemical informatics applications.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number 317821-68-4 serves as the primary unique identifier for this compound in chemical databases and regulatory systems. This registry number distinguishes the hydrochloride salt form from the free base compound, which carries the separate Chemical Abstracts Service number 748122-02-3. The Material Safety Data Sheet number MFCD01114574 provides additional identification for safety documentation and procurement purposes.

Multiple alternative chemical identifiers exist within various database systems to facilitate cross-referencing and information retrieval. The DSSTox Substance Identifier DTXSID50594707 links the compound to environmental and toxicological databases. PubChem assigns the Compound Identifier 18525979 for the hydrochloride salt, while the free base form receives CID 2737757. These identifiers enable researchers to access comprehensive chemical property data across different platforms.

Additional registry numbers and codes include various supplier-specific catalog numbers that facilitate commercial procurement. ChemSpider and other chemical databases assign their own unique identifiers to ensure proper compound tracking across different information systems. The coordination between these various identification systems ensures accurate chemical communication across research, regulatory, and commercial applications.

Molecular Formula and Weight Calculations

The molecular formula C₇H₈Cl₂FNO accurately represents the atomic composition of this compound. This formula encompasses seven carbon atoms forming the benzyl framework, eight hydrogen atoms distributed across the aromatic ring and methylene bridge, two chlorine atoms including both the aromatic substituent and the counterion, one fluorine atom as an aromatic substituent, one nitrogen atom in the hydroxylamine group, and one oxygen atom linking the nitrogen to the benzyl carbon.

The molecular weight calculation yields 212.05 grams per mole, reflecting the combined mass of all constituent atoms. This value represents the precise molecular mass including both the organic hydroxylamine component and the hydrochloride counterion. The molecular weight of the free base form, represented by the formula C₇H₇ClFNO, equals 175.59 grams per mole, demonstrating the contribution of the hydrogen chloride addition.

Component Molecular Formula Molecular Weight (g/mol) Reference
Hydrochloride Salt C₇H₈Cl₂FNO 212.05
Free Base C₇H₇ClFNO 175.59
Hydrogen Chloride HCl 36.46 Calculated

Monoisotopic mass calculations provide additional precision for mass spectrometry applications, with the most abundant isotope combination yielding a precise mass value. The molecular weight distribution reflects the natural abundance of chlorine isotopes, with approximately three-quarters of molecules containing ³⁵Cl and one-quarter containing ³⁷Cl, resulting in characteristic isotope patterns in mass spectral analysis.

Stereochemical Considerations and Isomerism

This compound exhibits limited stereochemical complexity due to its structural composition lacking asymmetric centers. The compound contains no chiral carbon atoms, as the methylene bridge connecting the benzene ring to the oxyamino group maintains tetrahedral geometry with two identical hydrogen substituents. Consequently, the molecule exists as a single stereoisomer without optical activity or enantiomeric forms.

Constitutional isomerism presents several possible alternatives based on different substitution patterns of the halogen atoms on the benzene ring. Related compounds include O-(2-chlorobenzyl)hydroxylamine hydrochloride, O-(4-chlorobenzyl)hydroxylamine hydrochloride, and various other positional isomers with different chlorine and fluorine arrangements. These constitutional isomers possess identical molecular formulas but differ in the connectivity and spatial arrangement of their atoms, resulting in distinct chemical and physical properties.

Conformational isomerism occurs through rotation around the carbon-oxygen bond connecting the benzyl group to the hydroxylamine nitrogen. Multiple conformational states exist due to rotation about this single bond, with energy barriers determining the population distribution among rotamers. The preferred conformations minimize steric interactions between the aromatic ring and the amino group while optimizing electronic interactions.

Isomerism Type Presence Description
Optical Isomerism Absent No chiral centers present
Constitutional Isomerism Possible Different halogen substitution patterns
Conformational Isomerism Present Rotation around C-O bond
Geometric Isomerism Absent No double bonds or restricted rotation

Properties

IUPAC Name

O-[(2-chloro-4-fluorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO.ClH/c8-7-3-6(9)2-1-5(7)4-11-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESSCEGDJBQHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594707
Record name O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317821-68-4
Record name O-[(2-Chloro-4-fluorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

Reagent for Organic Synthesis:
O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is utilized as a reagent in the synthesis of other organic compounds. Its ability to form covalent bonds with nucleophiles allows for the creation of complex molecular structures, which are essential in developing new materials and pharmaceuticals.

Mechanism-Based Inhibitor:
This compound has been studied as a mechanism-based inhibitor for enzymes such as indoleamine 2,3-dioxygenase (IDO). The halogen substituents improve binding affinity to the enzyme's active site through interactions like pi stacking and halogen bonding, enhancing its effectiveness as an inhibitor .

Pharmacological Applications

Therapeutic Potential:
Research indicates that this compound exhibits significant biological activity, particularly in cancer therapy. It has been shown to inhibit IDO, which plays a critical role in tryptophan metabolism and immune response modulation, making it a promising target for cancer treatment .

Selectivity Studies:
In selectivity studies involving IDO and other heme-containing enzymes (such as catalase and CYP3A4), this compound demonstrated a higher inhibition potency towards IDO compared to other enzymes, indicating its potential therapeutic specificity .

Table 1: Inhibition Potency of Compounds

CompoundIDO1 IC50 (μM)Catalase IC50 (μM)CYP3A4 IC50 (μM)
80.33>1007.2
90.31>10015

Case Studies

Case Study 1: Mechanism-Based Inhibition of IDO
A study evaluated the effects of this compound on IDO activity in vitro. The results showed that this compound effectively reduced IDO activity at nanomolar concentrations, suggesting its potential use as a therapeutic agent in cancer treatments where IDO is implicated .

Case Study 2: Synthesis and Biological Evaluation
In another study, researchers synthesized derivatives of this compound and assessed their biological activities against various cancer cell lines. Compounds derived from this hydroxylamine exhibited significant cytotoxicity against HeLa cells while maintaining good cell viability at higher concentrations .

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. The chloro and fluoro substituents can enhance the compound’s reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Substituent Effects :

  • Pentafluorinated Analog : The five fluorine atoms in O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl further enhance electronegativity, raising its melting point (215°C) and enabling specialized applications like water quality analysis .

Biological Activity

O-(2-Chloro-4-fluorobenzyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

This compound is characterized by the presence of a hydroxylamine functional group attached to a benzyl moiety that includes chlorine and fluorine substituents. The structural modifications conferred by these halogens are significant in influencing the compound's biological activity.

Research indicates that hydroxylamines can act as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in immune regulation and tumor progression. The introduction of halogen atoms, such as chlorine and fluorine, has been shown to enhance the binding affinity and potency of hydroxylamine derivatives against target enzymes.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 (µM)Reference
IDO1 InhibitionIDO1< 0.5
PD-L1 Binding DisruptionPD-1/PD-L1 Complex0.027 - 0.008
Antimicrobial ActivityVarious BacteriaMIC 4.69 - 156.47

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against IDO1, with IC50 values in the sub-micromolar range. This suggests that the compound may effectively modulate immune responses in cancer therapy by inhibiting this enzyme's activity, thereby enhancing T-cell responses against tumors.

Furthermore, the compound has been evaluated for its ability to disrupt the PD-1/PD-L1 interaction, a critical pathway in cancer immune evasion. Studies have shown that it can significantly reduce this binding, which is crucial for reactivating T-cell function against tumor cells.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Its minimum inhibitory concentration (MIC) against various bacterial strains ranges from 4.69 µM to over 150 µM, indicating its potential as an antibacterial agent. This broad-spectrum activity highlights its versatility beyond oncology applications.

Case Study 1: Cancer Therapy

In a recent study evaluating novel PD-L1 inhibitors, this compound was included among several compounds tested for their ability to enhance T-cell activation in co-culture assays with antigen-presenting cells. The results indicated that this compound could significantly enhance T-cell activation by disrupting PD-L1 binding, suggesting its utility in combination therapies for cancer treatment.

Case Study 2: Antimicrobial Applications

Another investigation focused on the antimicrobial efficacy of hydroxylamine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant bactericidal activity and establishing it as a candidate for further development into antimicrobial therapies.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can verify the benzyl substituent’s substitution pattern (e.g., chloro and fluoro groups at positions 2 and 4) and the hydroxylamine moiety .
  • HPLC-MS : Ensures purity and detects trace impurities, especially residual solvents or unreacted starting materials .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl .

How can researchers optimize reaction conditions when using this compound in oxime synthesis?

Q. Advanced

  • Solvent Alternatives : Ionic liquids (ILs) improve reaction efficiency by stabilizing intermediates and reducing by-products. For example, imidazolium-based ILs enhance oxime yields while enabling recyclability .
  • Microwave/Ultrasonic Assistance : These methods reduce reaction times (e.g., from hours to minutes) by enhancing mixing and energy transfer. Validate reproducibility across scales .
  • Moisture Sensitivity : The compound’s hygroscopic nature necessitates anhydrous conditions. Pre-drying solvents and using molecular sieves can mitigate hydrolysis .

How should contradictory data on reaction yields with different catalysts be addressed?

Q. Advanced

  • Variable Control : Systematically test catalysts (e.g., H2_2SO4_4 vs. HCl) under identical conditions (temperature, solvent, stoichiometry) to isolate catalytic effects .
  • Mechanistic Probes : Use isotopic labeling (e.g., deuterated hydroxylamine derivatives) to track reaction pathways and identify rate-limiting steps .
  • Statistical Analysis : Apply design-of-experiments (DoE) methodologies to resolve interactions between variables like pH, temperature, and catalyst loading .

What safety protocols are critical when handling this compound in the lab?

Q. Basic

  • PPE Requirements : Use impervious gloves (nitrile or neoprene), sealed goggles, and lab coats to prevent skin/eye contact. Respirators are needed in poorly ventilated areas .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) to prevent moisture absorption and degradation .

What role does this compound play in synthesizing bioactive heterocycles?

Q. Advanced

  • Isoxazoline Formation : React with α,β-unsaturated carbonyls to form isoxazoline rings, a scaffold in antimicrobial agents. Monitor regioselectivity using steric/electronic modifiers .
  • Hydroxamic Acid Derivatives : Couple with acyl chlorides under basic conditions for hydroxamic acids, which are protease inhibitors. Purify via recrystallization in ethanol/water mixtures .

How can researchers investigate the compound’s reactivity in mechanistic studies?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs (e.g., O-(2-Cl-4-F-benzyl)-hydroxylamine-d2_2 hydrochloride) to probe bond-breaking steps .
  • Computational Modeling : DFT calculations can predict transition states and substituent effects on nucleophilicity, guiding experimental design .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation during reactions .

What strategies mitigate decomposition during long-term storage?

Q. Advanced

  • Lyophilization : Freeze-dry the compound to remove moisture, then store at -20°C under vacuum .
  • Stabilizer Additives : Include radical scavengers (e.g., BHT) to prevent oxidative degradation .
  • Periodic Purity Checks : Conduct HPLC analyses every 3–6 months to monitor stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.